molecular formula C18H22N2O3S B2679919 (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(3-methoxyphenyl)methanone CAS No. 1396815-86-3

(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(3-methoxyphenyl)methanone

Cat. No. B2679919
CAS RN: 1396815-86-3
M. Wt: 346.45
InChI Key: QNNAEETYSSVKRS-UHFFFAOYSA-N
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Description

(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(3-methoxyphenyl)methanone is a chemical compound with potential applications in the field of medicinal chemistry. It has been studied for its potential as a drug candidate for the treatment of various diseases.

Scientific Research Applications

Biological Activity and Pharmacology

Thiophene-containing compounds have diverse pharmacological effects:

    Serotonin Antagonists: Compounds with thiophene nuclei, such as 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one, act as serotonin antagonists. These molecules are relevant for treating conditions related to serotonin imbalance .

    Voltage-Gated Sodium Channel Blockers: Articaine, which contains a 2,3,4-trisubstituted thiophene framework, is used as a dental anesthetic and a voltage-gated sodium channel blocker in Europe .

Excited-State Proton Transfer Mechanisms

Researchers have systematically investigated the excited-state intramolecular proton transfer (ESIPT) mechanism of 3-(2-hydroxythiophen-3-yl)coumarin (3-HTC). Understanding ESIPT is crucial for designing efficient fluorescent probes and sensors .

properties

IUPAC Name

[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-23-15-5-2-4-14(12-15)18(22)20-9-7-19(8-10-20)13-16(21)17-6-3-11-24-17/h2-6,11-12,16,21H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNAEETYSSVKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(3-methoxyphenyl)methanone

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